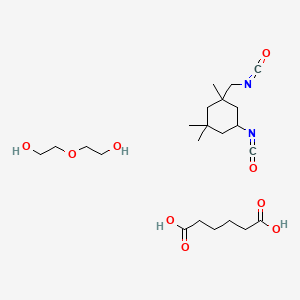
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, is a type of polyurethane elastomer. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in various applications. It is synthesized through the reaction of isophorone diisocyanate with adipic acid and diethylene glycol, resulting in a polymer with unique properties suitable for a wide range of industrial and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isophorone diisocyanate, polymer with adipic acid and diethylene glycol, involves a two-stage process. In the first stage, adipic acid and diethylene glycol undergo polycondensation to form oligoethylene adipate . This intermediate is then reacted with isophorone diisocyanate to form the final polymer . The reaction conditions typically involve heating the reactants to a specific temperature and using catalysts such as dibutyltin dilaurate to facilitate the reaction .
Industrial Production Methods: Industrial production of this polymer follows a similar two-stage process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully controlled to ensure consistent product quality. The resulting polymer is then processed into various forms, such as films, coatings, or elastomers, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions: hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, primarily undergoes urethane formation reactions. These reactions involve the reaction of isocyanate groups with hydroxyl groups to form urethane linkages . The polymer can also undergo hydrolysis, oxidation, and other chemical reactions depending on the environmental conditions .
Common Reagents and Conditions: Common reagents used in the synthesis of this polymer include isophorone diisocyanate, adipic acid, diethylene glycol, and catalysts such as dibutyltin dilaurate . The reactions are typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Major Products Formed: The major product formed from the reaction of isophorone diisocyanate with adipic acid and diethylene glycol is a polyurethane elastomer. This polymer exhibits excellent mechanical properties, chemical resistance, and versatility, making it suitable for various applications .
Scientific Research Applications
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other polymers and materials . In biology and medicine, it is used in the development of biomedical devices, such as implants and scaffolds, due to its biocompatibility and mechanical properties . In industry, it is used in the production of coatings, adhesives, and elastomers for various applications .
Mechanism of Action
The mechanism of action of isophorone diisocyanate, polymer with adipic acid and diethylene glycol, involves the formation of urethane linkages through the reaction of isocyanate groups with hydroxyl groups . This reaction results in a polymer with a unique combination of flexible and rigid segments, providing the material with its excellent mechanical properties and chemical resistance . The molecular targets and pathways involved in this process include the interaction of isocyanate groups with hydroxyl groups and the subsequent formation of urethane linkages .
Comparison with Similar Compounds
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, can be compared with other similar compounds, such as hexamethylene diisocyanate-based polymers and toluene diisocyanate-based polymers . While these compounds share some similarities in their chemical structure and properties, isophorone diisocyanate-based polymers are unique due to their cycloaliphatic structure, which provides enhanced rigidity and chemical resistance . Other similar compounds include hexamethylene diisocyanate, toluene diisocyanate, and dicyclohexyl diisocyanate .
Properties
CAS No. |
55636-50-5 |
|---|---|
Molecular Formula |
C22H38N2O9 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C6H10O4.C4H10O3/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h10H,4-7H2,1-3H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI Key |
WZOHFFDYFAHGDW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Key on ui other cas no. |
55636-50-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene](/img/structure/B1614915.png)


